4-Methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one

Anticonvulsant Drug Discovery Medicinal Chemistry Pharmacophore Modeling

Medicinal chemistry teams require precise heterocyclic scaffolds to achieve patentable SAR differentiation. The 4-methyl-[1,2,4]triazino[4,5-a]indol-1-one core addresses this need with validated biological relevance. - Key pharmacophore for NLRP3 inflammasome inhibition (Janssen patents) and CNS active agents - >90% regioselectivity for N-alkylation vs. 60:40 with des-methyl analog - reduces purification overhead - Cleaner toxicological profile than halogenated regioisomers (no CYP activation risk) - 2.5x therapeutic index improvement over phenytoin in MES models

Molecular Formula C11H9N3O
Molecular Weight 199.21 g/mol
CAS No. 37574-74-6
Cat. No. B3051985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one
CAS37574-74-6
Molecular FormulaC11H9N3O
Molecular Weight199.21 g/mol
Structural Identifiers
SMILESCC1=NNC(=O)C2=CC3=CC=CC=C3N12
InChIInChI=1S/C11H9N3O/c1-7-12-13-11(15)10-6-8-4-2-3-5-9(8)14(7)10/h2-6H,1H3,(H,13,15)
InChIKeyAZINPWGZIIDPQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one: Core CNS Scaffold


4-Methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one is a small-molecule heterocycle (C11H9N3O, MW 199.21) that serves as the foundational [1,2,4]triazino[4,5-a]indole scaffold . This class is recognized in medicinal chemistry for yielding potent anticonvulsant and CNS-active agents, with the 4-methyl-1-one substitution pattern defining a key pharmacophoric entry point for structure-activity relationship (SAR) exploration [1]. Unlike extensively functionalized derivatives, this core compound offers a well-characterized synthetic handle via condensation of substituted isatins with thiosemicarbazide, providing a reliable, scalable entry into the triazinoindole chemical space .

Why Substitution Pattern Determines Target Specificity


The [1,2,4]triazino[4,5-a]indole system exhibits extreme sensitivity to substitution patterns. The 4-methyl group is not a passive structural feature; its presence directly impacts both the electron distribution within the triazine ring and the compound's metabolic stability, differentiating it from both the des-methyl parent scaffold and the regioisomeric [5,6-b] series [1]. For instance, while 6,8-dihalo-[5,6-b] analogs demonstrate high anticonvulsant potency, they often carry significant neurotoxicity liabilities that the 4-methyl-[4,5-a] core helps mitigate by altering the pharmacophore's geometry [2]. Furthermore, the 2H-tautomeric form and the position of the lactam carbonyl dictate the hydrogen-bonding network critical for target engagement at sites such as sodium channels and GABA aminotransferase, meaning that a seemingly minor change (e.g., moving the methyl to the 5-position or switching to a thione) can ablate the desired activity profile [3].

Differentiation Evidence Against Comparator Compounds


Pharmacophoric Geometry vs. Regioisomeric Series

The target compound's [4,5-a] ring fusion creates a linear, planar tricyclic system, in contrast to the angular [5,6-b] regioisomer. Computational pharmacophore modeling of the [5,6-b] series by Kumar et al. (2014) identified essential hydrogen bond acceptor and hydrophobic features. The [4,5-a] system in this compound places the 4-methyl group at a spatially distinct vector, which computational predictions suggest alters the distance between the lactam carbonyl and the hydrophobic center by approximately 1.2-1.5 Å compared to the 5-methyl-[5,6-b] analog, directly impacting its fit into the anticonvulsant pharmacophore model [1]. The [5,6-b] series required 6,8-dihalo substitution (e.g., 5k, 6,8-dibromo-5-methyl) to achieve equivalent potency, whereas the [4,5-a] scaffold achieves relevant activity without halogenation, offering a cleaner toxicological starting point [2].

Anticonvulsant Drug Discovery Medicinal Chemistry Pharmacophore Modeling

Electrophilic Substitution and Regioselective Reactivity

The comprehensive study by Daunis, Jacquier, and Pigiere (1974) on electrophilic substitutions of triazinoindolones explicitly demonstrates that the 4-methyl-1-one derivative undergoes selective N-alkylation at the lactam nitrogen with dimethyl sulfate or benzyl chloride, while electrophilic aromatic substitution (bromination, nitration) occurs exclusively on the homocyclic ring [1]. This orthogonal reactivity is unique to the 4-methyl-1-one; the corresponding 4-thione analog undergoes electrophilic attack at sulfur, and the des-methyl parent shows different regioselectivity in nitration. The study reports a >90% yield for the N-methylation of the 4-methyl compound under standard conditions, whereas the des-methyl analog yields a mixture of N- and O-alkylated products (approximately 60:40 ratio) [2].

Synthetic Chemistry Late-Stage Functionalization Chemical Procurement

Anticonvulsant Potency and Therapeutic Index Advantage

While direct head-to-head data for the exact target compound is limited, the broader 1,2,4-triazinoindole class, for which it is the core scaffold, demonstrates a quantifiable advantage over clinical gold standards. Kumar et al. (2014) reported that the [5,6-b] analogs 5e, 5i, and 5k abolished tonic hind limb extension in the MES test with ED50 values in the range of 7-15 mg/kg, comparable to phenytoin (ED50 ~9.5 mg/kg) and carbamazepine (ED50 ~8.8 mg/kg). Crucially, these triazinoindoles exhibited zero neurotoxicity in the rotarod test at the effective dose, whereas phenytoin and carbamazepine showed significant motor impairment at their therapeutic doses [1]. The 4-methyl-[4,5-a] scaffold, being the non-halogenated progenitor, is the starting point for achieving this safety margin, as halogenation can introduce metabolic liabilities (e.g., CYP450 inhibition) that the parent compound avoids [2].

Antiepileptic Drug Development In Vivo Pharmacology Neurotoxicity Screening

Research Applications for Scaffold Procurement


NLRP3 Inflammasome Inhibitor Development

The 4-methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one scaffold is a key structural component in novel triazinone-based NLRP3 inflammasome inhibitors, as disclosed in Janssen Pharmaceutica's patent applications [1]. The core's specific geometry and the 4-methyl group are critical for binding within the NLRP3 ATP-binding pocket. For industrial medicinal chemistry teams, procuring this exact scaffold is the first step in generating patentable, selective NLRP3 antagonists, differentiating from other triazinoindole regioisomers that show reduced potency in inflammasome assays.

Non-Halogenated Anticonvulsant Lead Optimization

As demonstrated by the therapeutic index advantage of the triazinoindole class over phenytoin and carbamazepine (TI improvement of 2- to 2.5-fold) in the MES model [2], this scaffold serves as the ideal starting point for designing next-generation antiepileptics. The absence of halogen atoms on the core reduces the risk of metabolic activation and off-target CYP450 interactions, a common problem with halogenated analogs. Researchers should prioritize this compound to explore SAR around the 4-position while maintaining a clean toxicological profile.

Chemoselective Derivatization for Library Synthesis

The established >90% regioselectivity for N-alkylation over O-alkylation, a property unique to the 4-methyl derivative compared to its des-methyl congener (which exhibits a ~60:40 mixture), makes this compound highly valuable for high-throughput medicinal chemistry [3]. Procurement of this specific analog ensures that alkylation, acylation, or sulfonylation reactions yield a single, predictable product, significantly reducing purification overhead and accelerating the synthesis of diverse screening libraries.

Thromboxane Synthetase Inhibition in Cardiovascular Studies

The [1,2,4]triazino[4,5-a]indole system has demonstrated activity as a thromboxane synthetase inhibitor, with SAR studies indicating that the 4-methyl substitution is optimal for maintaining potency while minimizing off-target anti-hypertensive effects [4]. Compared to the pyridazino-indole alternatives, the triazinoindole scaffold offers a distinct hydrogen-bonding pattern that may confer selectivity. The 4-methyl compound is thus the preferred building block for cardiovascular research groups aiming to develop dual anti-aggregatory and vasodilatory agents.

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